2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-4-[(E)-(2-chlorophenyl)diazenyl]phenol
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Overview
Description
2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4-[(1Z)-2-(2-CHLOROPHENYL)DIAZEN-1-YL]PHENOL is a complex organic compound that features a benzothiazole moiety and a chlorophenyl diazenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4-[(1Z)-2-(2-CHLOROPHENYL)DIAZEN-1-YL]PHENOL typically involves the condensation of 2-aminobenzothiazole with appropriate aldehydes and hydrazine derivatives. One common method involves the use of 2-bromo benzothiazole and phenylboronic acid pinacol ester catalyzed by Pd(dppf)Cl₂ in the presence of K₂CO₃ and DMF .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly through continuous flow synthesis or other scalable techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4-[(1Z)-2-(2-CHLOROPHENYL)DIAZEN-1-YL]PHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4-[(1Z)-2-(2-CHLOROPHENYL)DIAZEN-1-YL]PHENOL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Used in the development of materials with specific electronic properties, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4-[(1Z)-2-(2-CHLOROPHENYL)DIAZEN-1-YL]PHENOL involves interaction with various molecular targets and pathways:
Molecular Targets: Enzymes and receptors involved in microbial and cancer cell proliferation.
Pathways: Inhibition of key enzymes and disruption of cellular processes, leading to cell death or inhibition of growth.
Comparison with Similar Compounds
Similar Compounds
2-arylbenzothiazoles: These compounds share the benzothiazole moiety and have similar biological activities.
Chlorophenyl diazenyl derivatives: Compounds with similar diazenyl groups exhibit comparable chemical reactivity and applications.
Uniqueness
2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4-[(1Z)-2-(2-CHLOROPHENYL)DIAZEN-1-YL]PHENOL is unique due to its combination of benzothiazole and chlorophenyl diazenyl groups, which confer distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H14ClN5OS |
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Molecular Weight |
407.9 g/mol |
IUPAC Name |
2-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-[(2-chlorophenyl)diazenyl]phenol |
InChI |
InChI=1S/C20H14ClN5OS/c21-15-5-1-2-6-16(15)25-24-14-9-10-18(27)13(11-14)12-22-26-20-23-17-7-3-4-8-19(17)28-20/h1-12,27H,(H,23,26)/b22-12+,25-24? |
InChI Key |
MJBSQIBAZLCWAD-FAOJBXBBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=C(C=CC(=C3)N=NC4=CC=CC=C4Cl)O |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NN=CC3=C(C=CC(=C3)N=NC4=CC=CC=C4Cl)O |
Origin of Product |
United States |
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